molecular formula C10H13NO B149932 (S)-5-Methoxy-2,3-dihydro-1H-inden-1-amine CAS No. 132154-15-5

(S)-5-Methoxy-2,3-dihydro-1H-inden-1-amine

Cat. No.: B149932
CAS No.: 132154-15-5
M. Wt: 163.22 g/mol
InChI Key: BIYHMCGHGLLTIN-JTQLQIEISA-N
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Description

(S)-5-Methoxy-2,3-dihydro-1H-inden-1-amine is a chiral amine compound with potential applications in various fields of scientific research. Its structure consists of an indane backbone with a methoxy group at the 5-position and an amine group at the 1-position. The compound’s chirality arises from the presence of a stereocenter at the 1-position, making it an enantiomerically pure substance.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-5-Methoxy-2,3-dihydro-1H-inden-1-amine typically involves the following steps:

    Starting Material: The synthesis begins with commercially available 5-methoxy-2,3-dihydro-1H-indene.

    Chiral Resolution: The racemic mixture of 5-methoxy-2,3-dihydro-1H-inden-1-amine is resolved into its enantiomers using chiral chromatography or enzymatic resolution.

    Reductive Amination: The key step involves the reductive amination of 5-methoxy-2,3-dihydro-1H-indanone with a suitable amine source, such as ammonia or an amine derivative, in the presence of a reducing agent like sodium cyanoborohydride.

Industrial Production Methods

Industrial production of this compound may involve large-scale chiral resolution techniques or asymmetric synthesis methods to ensure high enantiomeric purity. Catalytic asymmetric hydrogenation or enzymatic processes are commonly employed to achieve the desired stereochemistry.

Chemical Reactions Analysis

Types of Reactions

(S)-5-Methoxy-2,3-dihydro-1H-inden-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imines or oximes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohol or amine derivatives.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like halides or amines can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of imines or oximes.

    Reduction: Formation of alcohols or secondary amines.

    Substitution: Formation of various substituted indane derivatives.

Scientific Research Applications

(S)-5-Methoxy-2,3-dihydro-1H-inden-1-amine has several applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the development of chiral catalysts and other industrial chemicals.

Mechanism of Action

The mechanism of action of (S)-5-Methoxy-2,3-dihydro-1H-inden-1-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s chirality plays a crucial role in its binding affinity and selectivity. It may modulate biological pathways by acting as an agonist or antagonist, depending on the target.

Comparison with Similar Compounds

Similar Compounds

    ®-5-Methoxy-2,3-dihydro-1H-inden-1-amine: The enantiomer of the compound with different stereochemistry.

    5-Methoxy-2,3-dihydro-1H-indene: The parent compound without the amine group.

    5-Methoxy-2,3-dihydro-1H-inden-1-ol: The corresponding alcohol derivative.

Uniqueness

(S)-5-Methoxy-2,3-dihydro-1H-inden-1-amine is unique due to its specific stereochemistry, which imparts distinct biological and chemical properties. Its enantiomeric purity is crucial for its effectiveness in various applications, making it a valuable compound in research and industry.

Properties

IUPAC Name

(1S)-5-methoxy-2,3-dihydro-1H-inden-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO/c1-12-8-3-4-9-7(6-8)2-5-10(9)11/h3-4,6,10H,2,5,11H2,1H3/t10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIYHMCGHGLLTIN-JTQLQIEISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C(CC2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC2=C(C=C1)[C@H](CC2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001262352
Record name (1S)-2,3-Dihydro-5-methoxy-1H-inden-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001262352
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

132154-15-5
Record name (1S)-2,3-Dihydro-5-methoxy-1H-inden-1-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=132154-15-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (1S)-2,3-Dihydro-5-methoxy-1H-inden-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001262352
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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